2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Description
2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound with a molecular formula of C22H20BrN3OS and a molecular weight of 454.39 . This compound features a pyrimidine core substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C22H20BrN3OS |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-4-(4-tert-butylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H20BrN3OS/c1-22(2,3)16-8-6-15(7-9-16)19-18(12-24)20(27)26-21(25-19)28-13-14-4-10-17(23)11-5-14/h4-11H,13H2,1-3H3,(H,25,26,27) |
InChI Key |
NLVCVQFWBUQJPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfanyl group to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- **2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Uniqueness
The uniqueness of 2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl and tert-butylphenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
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